
N-(2-adamantyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)pyrazine-2-carboxamide, also known as AP-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. AP-5 has been used in a wide range of studies to investigate the mechanisms of NMDA receptor function and its role in various physiological and pathological conditions.
Mecanismo De Acción
N-(2-adamantyl)pyrazine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of NMDA receptor activity can reduce the influx of calcium ions into the cell, which can help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various systems. In the brain, N-(2-adamantyl)pyrazine-2-carboxamide can reduce the release of glutamate and other excitatory neurotransmitters, which can help to prevent neuronal damage and cell death. N-(2-adamantyl)pyrazine-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases. In addition, N-(2-adamantyl)pyrazine-2-carboxamide has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-adamantyl)pyrazine-2-carboxamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block NMDA receptor activity and investigate its role in various physiological and pathological conditions. However, one limitation of using N-(2-adamantyl)pyrazine-2-carboxamide is that it can also block other types of glutamate receptors, which can complicate the interpretation of experimental results. In addition, N-(2-adamantyl)pyrazine-2-carboxamide can have off-target effects on other cellular processes, which may need to be taken into account in experimental design.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-adamantyl)pyrazine-2-carboxamide and its applications in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can block specific subtypes of the receptor. Another potential direction is the investigation of the role of NMDA receptors in other systems outside of the brain, such as the immune system or the cardiovascular system. Finally, there is also interest in developing new therapeutic agents based on N-(2-adamantyl)pyrazine-2-carboxamide and other NMDA receptor antagonists for the treatment of neurodegenerative diseases and other conditions.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)pyrazine-2-carboxamide involves the reaction of 2-aminopyrazine with 2-bromoadamantane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield N-(2-adamantyl)pyrazine-2-carboxamide as a white crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)pyrazine-2-carboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. Studies have shown that N-(2-adamantyl)pyrazine-2-carboxamide can block the excitotoxic effects of excessive glutamate release in the brain, which has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-adamantyl)pyrazine-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are critical processes for learning and memory.
Propiedades
IUPAC Name |
N-(2-adamantyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(13-8-16-1-2-17-13)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,8-12,14H,3-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDPCLGSTBAZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

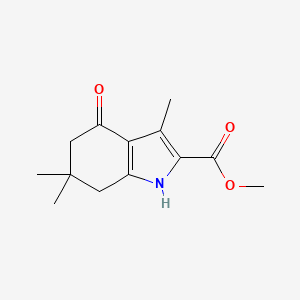


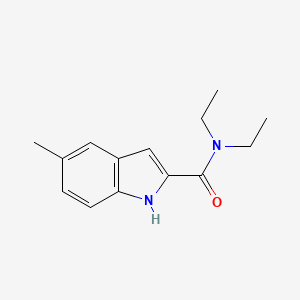

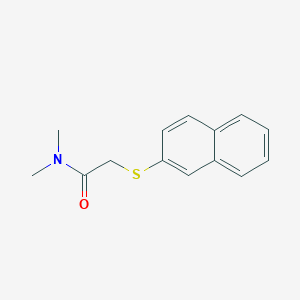
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
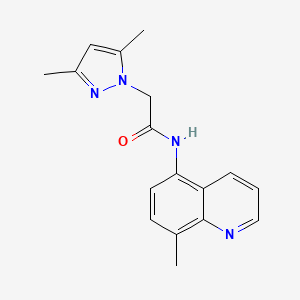
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

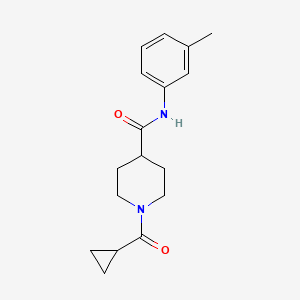
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
